molecular formula C7H11N2OP B2819934 (3-Aminopyridin-2-yl)dimethylphosphine oxide CAS No. 2361949-70-2

(3-Aminopyridin-2-yl)dimethylphosphine oxide

Cat. No.: B2819934
CAS No.: 2361949-70-2
M. Wt: 170.152
InChI Key: FPHRRSFBHXGPQJ-UHFFFAOYSA-N
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Description

(3-Aminopyridin-2-yl)dimethylphosphine oxide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a dimethylphosphoryl group at the second position and an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyridin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the phosphoryl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Aminopyridin-2-yl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylphosphorylpyridine: Lacks the amino group, making it less versatile in biochemical applications.

    3-Aminopyridine: Lacks the phosphoryl group, reducing its potential for phosphorylation reactions.

    2-Dimethylphosphorylaniline: Contains an aniline ring instead of a pyridine ring, altering its chemical properties.

Uniqueness

(3-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to the presence of both the dimethylphosphoryl and amino groups on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-dimethylphosphorylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRRSFBHXGPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361949-70-2
Record name 2-(dimethylphosphoryl)pyridin-3-amine
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